molecular formula C10H21ClN2O4S B1377361 2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride CAS No. 1427378-60-6

2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride

Cat. No. B1377361
M. Wt: 300.8 g/mol
InChI Key: XJPAXTJEPOLEHP-UHFFFAOYSA-N
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Description

2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride, also known as AMSB, is an organic compound that can be synthesized and used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 243.7 g/mol. AMSB is a structural analog of the neurotransmitter glutamate, and it has been studied for potential applications in neuroscience, biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

The compound has been synthesized through various chemical reactions, involving intricate steps such as Friedel-Crafts reactions, hydrolysis, and sulfonation. For instance, the synthesis of related compounds like Dronedarone Hydrochloride demonstrates complex processes including condensation and salification to achieve the desired chemical structure with a significant overall yield Zhan Feilong (2011).

Chemical Transformations

Transformations of amino acids into sulfonamides and other derivatives illustrate the versatility of these compounds. Such transformations are crucial for developing new pharmaceuticals and understanding chemical interactions within biological systems. For example, the transformation of α-amino alcohol methanesulfonate hydrochlorides into sodium β-amino alkanesulfonates provides insight into the mechanistic aspects of these reactions and their potential applications in synthesizing chiral compounds Jiaxi Xu (2002).

Applications in Heterocyclic Synthesis and Drug Discovery

Heterocyclic Compounds Synthesis

The use of methanesulfonyl chloride and related compounds in the synthesis of heterocyclic compounds is noteworthy. These compounds serve as key intermediates in the creation of complex molecules with potential therapeutic applications. For instance, the synthesis of indazoles via metal-free intramolecular electrophilic amination demonstrates the utility of methanesulfonyl derivatives in constructing pharmacologically relevant structures Carla M. Counceller et al. (2012).

Anti-inflammatory and Antioxidant Activities

Derivatives of the compound have been explored for their biological activities, including antioxidant and anti-inflammatory properties. Such studies are essential for the development of new therapeutic agents that can mitigate oxidative stress and inflammatory responses in various diseases G. Sravya et al. (2019).

properties

IUPAC Name

2-amino-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S.ClH/c1-17(14,15)7-4-9(11)10(13)12-8-2-5-16-6-3-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPAXTJEPOLEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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